2,7-Diphenyl-4H-1-benzopyran-4-one
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Overview
Description
2,7-Diphenyl-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 2,7-Diphenyl-4H-chromen-4-one consists of a chromone core with phenyl groups attached at the 2nd and 7th positions, making it a unique and interesting compound for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diphenyl-4H-chromen-4-one typically involves the condensation of appropriate benzaldehydes with chromone derivatives. One common method is the Claisen-Schmidt condensation, where benzaldehyde reacts with chromone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol-water mixture at room temperature .
Industrial Production Methods
Industrial production of 2,7-Diphenyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2,7-Diphenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced chromone derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2,7-Diphenyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Diphenyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in conditions like Alzheimer’s disease . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-chromen-4-one: Lacks the additional phenyl group at the 7th position.
4H-chromen-4-one: The parent compound without any phenyl substitutions.
2,3-Diphenyl-4H-chromen-4-one: Phenyl groups at the 2nd and 3rd positions instead of the 2nd and 7th
Uniqueness
2,7-Diphenyl-4H-chromen-4-one is unique due to the specific positioning of the phenyl groups, which can influence its chemical reactivity and biological activity. The presence of phenyl groups at the 2nd and 7th positions can enhance its ability to interact with biological targets and improve its pharmacological properties .
Properties
CAS No. |
920286-94-8 |
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Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2,7-diphenylchromen-4-one |
InChI |
InChI=1S/C21H14O2/c22-19-14-20(16-9-5-2-6-10-16)23-21-13-17(11-12-18(19)21)15-7-3-1-4-8-15/h1-14H |
InChI Key |
KVFSNXUPLYLPMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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